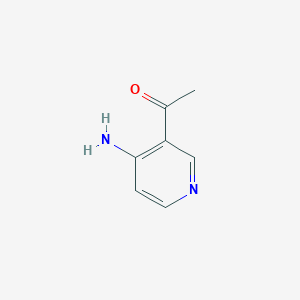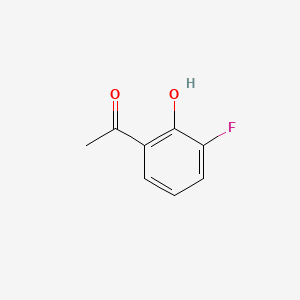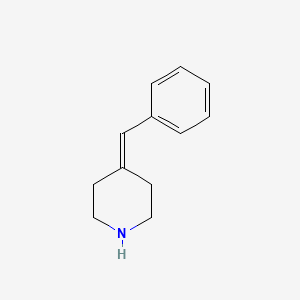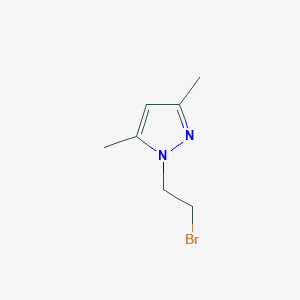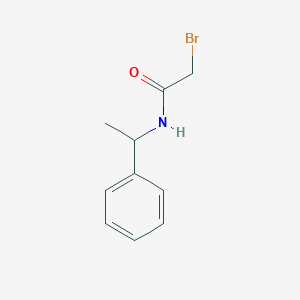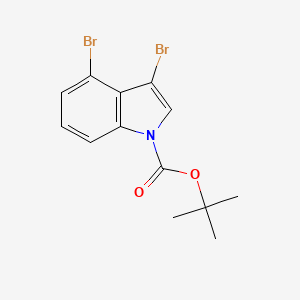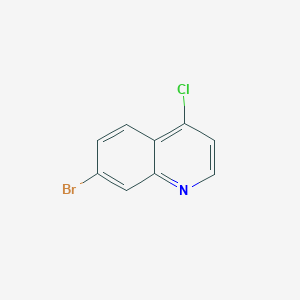
7-Bromo-4-Chloroquinoline
Vue d'ensemble
Description
7-Bromo-4-chloroquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine substituents on the quinoline ring can significantly affect the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Knorr synthesis is a classical method that involves the condensation of β-keto esters with anilines, followed by cyclization, as demonstrated in the preparation of 6-bromo-quinolin-2(1H)-one . Although not directly related to 7-bromo-4-chloroquinoline, this method provides insight into the synthetic strategies that can be adapted for halogenated quinolines. Additionally, organocatalytic synthesis has been employed to create 7-chloroquinoline derivatives, which could potentially be modified to introduce a bromo substituent at the 7-position .
Molecular Structure Analysis
The molecular structure of halogenated quinolines has been studied using various spectroscopic techniques. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) to determine its structural parameters and normal modes of vibration . These studies provide valuable information on the electronic effects of halogen substituents on the quinoline ring and can be extrapolated to understand the structure of 7-bromo-4-chloroquinoline.
Chemical Reactions Analysis
Halogenated quinolines participate in a variety of chemical reactions. The presence of halogen atoms on the quinoline ring can make these compounds suitable for further functionalization through nucleophilic substitution reactions. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a nucleophilic non-isotopic exchange, indicating the reactivity of brominated quinolines towards nucleophiles . Additionally, the photolabile properties of brominated hydroxyquinoline have been explored for use as a protecting group, which underscores the potential for photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-bromo-4-chloroquinoline can be inferred from studies on similar compounds. For example, the crystal structure analysis of 7-bromoquinolin-8-ol reveals intermolecular and weak intramolecular hydrogen bonding, which could influence the compound's solubility and melting point . The presence of halogen atoms is also known to impact the lipophilicity and electronic properties of the molecule, which are critical factors in determining its pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of PI3K/mTOR Inhibitors : The compound synthesized from 6-bromoquinolin-4-ol, which is a precursor to 7-Bromo-4-Chloroquinoline, plays a crucial role in the production of PI3K/mTOR inhibitors. These inhibitors are significant in cancer research for their potential therapeutic applications (Lei et al., 2015).
Biological Activities
Antileishmanial and Antitubercular Agents : 4-amino-7-chloroquinoline derivatives, closely related to 7-Bromo-4-Chloroquinoline, have shown significant activity against tuberculosis and leishmaniasis. These compounds hold promise for the development of new treatments for these diseases (Carmo et al., 2011).
Pharmacological Properties : 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from 7-Bromo-4-Chloroquinoline, exhibit notable anticonvulsant, antinociceptive, and anti-inflammatory properties. These findings suggest potential therapeutic applications in treating seizures, pain, and inflammation (Wilhelm et al., 2014).
Anticancer Research
- Antimalarial Activity and Anticancer Potential : Studies have shown that 7-chloroquinoline derivatives, similar to 7-Bromo-4-Chloroquinoline, are effective in treating malaria and have potential as anticancer agents. These findings are crucial for developing new cancer treatments (Njaria et al., 2015).
Synthesis Methods and Applications
- Ultrasound Irradiation Synthesis : New 7-chloroquinoline derivatives, related to 7-Bromo-4-Chloroquinoline, have been synthesized using ultrasound irradiation. These compounds have displayed antimicrobial, antimalarial, and anticancer activities, highlighting their broad spectrum of potential therapeutic applications (Aboelnaga & El-Sayed, 2018).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives, including 7-Bromo-4-Chloroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of the biological and pharmaceutical activities of these compounds .
Propriétés
IUPAC Name |
7-bromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTYYVZDKDLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445109 | |
| Record name | 7-Bromo-4-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-Chloroquinoline | |
CAS RN |
75090-52-7 | |
| Record name | 7-Bromo-4-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



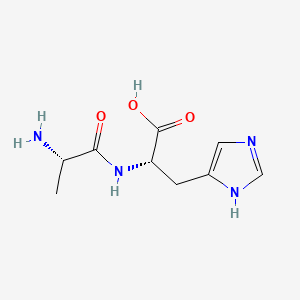
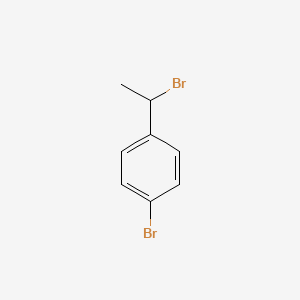
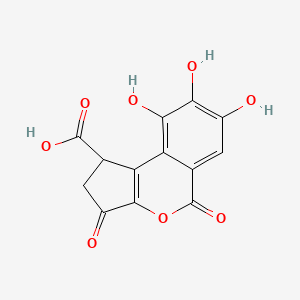
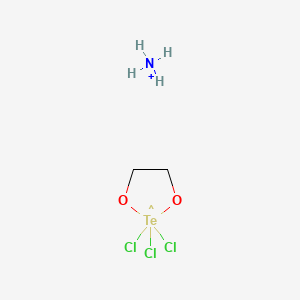
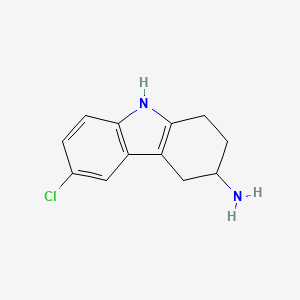
![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
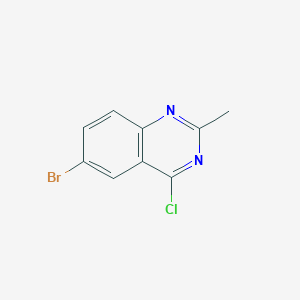
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)
